3-(2-Propan-2-ylphenyl)thiolan-3-ol
Description
3-(2-Propan-2-ylphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolan-3-ol core (tetrahydrothiophene-3-ol) substituted with a 2-isopropylphenyl group. The molecular formula is inferred as C₁₃H₁₈OS, derived from the thiolan-3-ol backbone (C₄H₈OS) combined with a 2-isopropylphenyl moiety (C₉H₁₀). While direct data on its physical properties (e.g., boiling point, solubility) are unavailable, analogs suggest moderate lipophilicity due to the isopropyl group, which enhances hydrophobic interactions compared to smaller substituents .
Properties
IUPAC Name |
3-(2-propan-2-ylphenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10(2)11-5-3-4-6-12(11)13(14)7-8-15-9-13/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXYFTZGJYVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-Propan-2-ylphenyl)thiolan-3-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for the compound. Industrial production methods often involve continuous processes, automation, and quality control measures to ensure consistency and efficiency. The use of advanced technologies and equipment is common in industrial production to achieve high yields and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propan-2-ylphenyl)thiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
3-(2-Propan-2-ylphenyl)thiolan-3-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: this compound is utilized in industrial processes and the production of various products.
Mechanism of Action
The mechanism of action of 3-(2-Propan-2-ylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure or function. This interaction can lead to various biological and chemical effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred values based on structural analogy.
Key Findings:
Steric Effects : The 2-isopropyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or ethoxy). This may reduce reactivity in nucleophilic substitutions but improve binding specificity in biological systems .
Electronic Modulation :
- Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase electrophilicity and stability against oxidation.
- Electron-donating groups (e.g., ethoxy in ) enhance solubility in polar solvents.
Synthetic Utility: The Mitsunobu reaction is a common synthetic route for thiolan-3-ol derivatives, utilizing DEAD and PPh₃ to couple alcohols to the core . Bulky substituents (e.g., isopropyl or isopropoxy) may complicate synthesis, as seen in discontinued products .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
